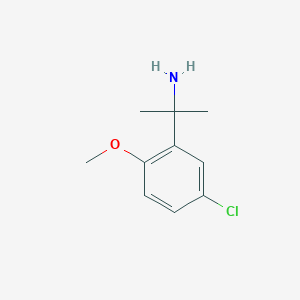

2-(5-Chloro-2-methoxyphenyl)propan-2-amine

Description

2-(5-Chloro-2-methoxyphenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a propan-2-amine backbone attached to a phenyl ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position.

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXOYONLPCYFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine typically involves the following steps:

Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Alkylation: The amine is then alkylated using a suitable alkylating agent, such as 2-bromo-1-propanol, under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)propan-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropan-2-amines

1-(2-Methoxyphenyl)-N-methyl-propan-2-amine (2-Methoxymethamphetamine)

- Structure : Lacks the 5-chloro substituent but retains the 2-methoxy group.

- Molecular Formula: C₁₁H₁₇NO; Molecular Weight: 179.26 g/mol.

- Key Data :

2-(2-Fluorophenyl)propan-2-amine

- Structure : Substitutes chlorine with fluorine at the 2-position and lacks the methoxy group.

- Molecular Formula : C₉H₁₀FN; Molecular Weight : 151.19 g/mol.

- Key Data: Synonyms include 1-(2-fluorophenyl)-1-methylethylamine (CAS: 74702-88-8) . Electronic Effects: Fluorine’s strong electron-withdrawing nature may alter receptor binding compared to chlorine.

2-Fluoroamphetamine (2-FA)

Heterocyclic Analogues

2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine

- Structure : Replaces the phenyl ring with a 5-methylfuran moiety.

- Molecular Formula: C₉H₁₅NO; Molecular Weight: 153.23 g/mol.

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine

Positional Isomers and Substituent Effects

4-Fluoromethylamphetamine (4-FMA)

- Structure : N-Methyl-1-(4-fluorophenyl)propan-2-amine.

- Key Difference : Fluorine at the para position versus chlorine at meta in the target compound.

- Pharmacology : Para-substituted fluorinated amphetamines often exhibit stronger dopaminergic activity than meta-substituted analogues .

2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| 2-(5-Chloro-2-methoxyphenyl)propan-2-amine | C₁₀H₁₄ClNO | 199.68 | 5-Cl, 2-OCH₃ | ~2.5 (estimated) |

| 2-Methoxymethamphetamine | C₁₁H₁₇NO | 179.26 | 2-OCH₃ | ~1.8 |

| 2-(2-Fluorophenyl)propan-2-amine | C₉H₁₀FN | 151.19 | 2-F | ~1.9 |

| 2-FA | C₉H₁₂FN | 153.20 | 2-F | ~2.1 |

Notes:

- The 5-chloro and 2-methoxy substituents in the target compound increase molecular weight and lipophilicity (LogP) compared to non-halogenated analogues.

- Chlorine’s electron-withdrawing effect may enhance stability and metabolic resistance relative to fluorine or methoxy groups.

Biological Activity

2-(5-Chloro-2-methoxyphenyl)propan-2-amine, also known as a derivative of methamphetamine, has garnered attention in the scientific community for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological effects, including its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine is C10H14ClNO2, with a molecular weight of approximately 215.68 g/mol. The presence of a chloro and methoxy group on the aromatic ring significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is believed to act as a monoamine releasing agent , particularly influencing the release of dopamine and norepinephrine in the brain. This mechanism underlies its stimulant effects, which can lead to increased alertness and energy levels.

Biological Activity Overview

Research has indicated several key areas where 2-(5-Chloro-2-methoxyphenyl)propan-2-amine exhibits biological activity:

- Psychoactive Effects : The compound has shown potential as a stimulant, similar to other amphetamines, affecting mood and cognition.

- Neurotransmitter Interaction : It primarily affects dopaminergic and noradrenergic systems, which are crucial for mood regulation and attention.

- Potential Therapeutic Uses : Investigations into its use for treating conditions such as ADHD and depression have been initiated, although further research is required.

Case Studies

Several studies have investigated the effects of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine:

- Study on Dopaminergic Activity : A study demonstrated that this compound significantly increased dopamine release in vitro, suggesting potential applications in treating dopamine-related disorders.

- Behavioral Assessments : Animal models treated with this compound exhibited increased locomotor activity, indicative of stimulant properties similar to those observed with traditional amphetamines .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine:

| Compound Name | Main Activity | Reference |

|---|---|---|

| 2-(5-Chloro-2-methoxyphenyl)propan-2-amine | Dopamine Release Agent | |

| Methamphetamine | Strong Stimulant | |

| Amphetamine | CNS Stimulant |

Safety and Toxicology

The safety profile of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine remains under investigation. Preliminary data suggest that while it may have therapeutic potential, there are risks associated with its stimulant properties, including potential addiction and neurotoxicity at high doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.